IWR-1-exo is a compound that has garnered attention due to its role in modulating cellular processes, particularly those involving RNA polymerase II (Pol II) and the Wnt/β-catenin signaling pathway. RNA polymerase II is essential for transcribing protein-coding genes in eukaryotic cells and is composed of 12 polypeptide subunits. The Wnt/β-catenin pathway, on the other hand, is crucial for regulating the self-renewal of cancer stem-like cells (CSCs) and is implicated in tumor progression and chemotherapy resistance. Understanding the mechanism of action and applications of IWR-1-exo is vital for exploring its potential in various fields, including cancer research and treatment1 5.
IWR-1-exo is classified as a small molecule inhibitor targeting the Wnt signaling pathway, specifically functioning as a negative control in experiments involving its more active counterpart, IWR-1-endo. The compound is identified by the CAS Registry Number 1127442-87-8 and has a molecular formula of with a molecular weight of approximately 409.44 g/mol .
The synthesis of IWR-1-exo involves several steps that typically include the formation of various intermediates leading to the final diastereomeric product. The synthesis process may require specific conditions such as temperature control, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for solubility. The detailed synthetic pathway has not been extensively documented in the available literature, but it is noted that IWR-1-exo exhibits significantly lower activity against the Wnt/β-catenin pathway compared to IWR-1-endo, making it suitable for use as a control in experimental setups .
The molecular structure of IWR-1-exo is characterized by its complex arrangement of rings and functional groups that include a quinoline moiety. The stereochemistry plays a crucial role in its biological activity; specifically, the "exo" configuration leads to reduced binding affinity to target proteins involved in the Wnt signaling pathway compared to the "endo" form. This structural distinction is pivotal for its function as an experimental control .
IWR-1-exo participates in chemical reactions primarily associated with its interaction with Wnt signaling components. It has been shown to exhibit minimal effects on β-catenin accumulation within cellular contexts, thereby highlighting its role as a negative control. In contrast, IWR-1-endo effectively inhibits β-catenin accumulation, demonstrating how slight variations in chemical structure can lead to significant differences in biological activity .
The mechanism of action for IWR-1-exo involves its interaction with the Axin protein within the β-catenin destruction complex. While IWR-1-endo stabilizes this complex, promoting β-catenin degradation, IWR-1-exo does not exhibit this effect and thus serves as an important tool for distinguishing between active and inactive compounds in research settings. It has been observed that IWR compounds can induce stabilization of Axin proteins through direct binding, although this effect is markedly less pronounced in the exo form .
The primary application of IWR-1-exo lies within research focused on the Wnt/β-catenin signaling pathway. As a negative control, it facilitates studies aimed at understanding the mechanisms by which Wnt signaling influences developmental processes and tumorigenesis. Its ability to serve as a benchmark against which the effects of more potent inhibitors can be measured makes it invaluable in pharmacological studies and drug development efforts targeting related pathways . Additionally, ongoing research may uncover further applications in regenerative medicine and cancer therapies where modulation of Wnt signaling plays a critical role.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3